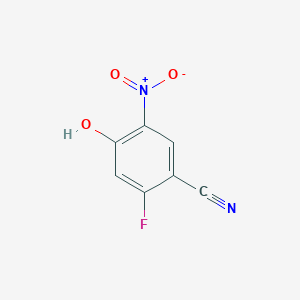
2-Fluoro-4-hydroxy-5-nitrobenzonitrile
Cat. No. B1397924
M. Wt: 182.11 g/mol
InChI Key: YLRYYSYQJNBSMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08426443B2
Procedure details


A solution of 2-fluoro-4-hydroxy-5-nitrobenzonitrile (D147; 270 mg, 1.483 mmol) in ethanol (35 mL) was passed through an H-Cube flow hydrogenator at room temperature and atmospheric pressure on full H2 mode, with a flow rate of 1 mL min−1 and using a CatCart30 (approx. 140 mg catalyst). The residual solution was diluted with further ethanol (8 mL) to ensure maximum recovery of material. The collected product solution was evaporated to dryness to give the desired product as a tan solid (215 mg).


[Compound]
Name
catalyst
Quantity
140 mg
Type
catalyst
Reaction Step Three

Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:9]=[C:8]([OH:10])[C:7]([N+:11]([O-])=O)=[CH:6][C:3]=1[C:4]#[N:5]>C(O)C>[NH2:11][C:7]1[C:8]([OH:10])=[CH:9][C:2]([F:1])=[C:3]([CH:6]=1)[C:4]#[N:5]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
270 mg
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C#N)C=C(C(=C1)O)[N+](=O)[O-]
|
Step Two
|
Name
|
|
|
Quantity
|
35 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Three
[Compound]
|
Name
|
catalyst
|
|
Quantity
|
140 mg
|
|
Type
|
catalyst
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
8 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was passed through an H-Cube flow hydrogenator at room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The collected product solution was evaporated to dryness
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC=1C(=CC(=C(C#N)C1)F)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 215 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 95.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

